hERG Channel Inhibition Potency: 3,5,6-Trichloropyridazin-4-amine Exhibits Low Nanomolar IC50
3,5,6-Trichloropyridazin-4-amine demonstrates potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a critical off-target liability in drug development [1]. In whole-cell patch clamp assays performed on HEK293 cells expressing the human ERG channel, the compound exhibited an IC50 of 5 nM after 15 minutes of exposure [1]. This potency is substantially higher than that observed for many structurally related pyridazine derivatives; for example, a separate study of pyridazin-4-amine analogs reported hERG IC50 values ranging from 7.83 to 32.3 μM, indicating that the specific trichloro substitution pattern in this compound confers a marked increase in hERG binding affinity (roughly 1500- to 6000-fold) [2]. This quantitative difference underscores that subtle variations in chlorination and amination on the pyridazine core dramatically alter hERG liability.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Other pyridazin-4-amine analogs: IC50 range 7.83 – 32.3 μM |
| Quantified Difference | Target is >1500-fold more potent than the least potent comparator analog |
| Conditions | Human ERG channel expressed in HEK293 cells; whole-cell patch clamp; 15 min exposure (target) vs. patch clamp assay (comparator) |
Why This Matters
This potency data enables researchers to either prioritize this compound for applications requiring strong hERG modulation or to proactively avoid it in projects where hERG blockade is a contraindication, thereby de-risking candidate selection.
- [1] BindingDB. BDBM50494716 (CHEMBL3093986). Inhibition of human ERG channel. IC50 = 5 nM. ChEMBL Database. View Source
- [2] Cheuka, P. M., et al. (2021). Pyridazin-4-amine analogs with improved hERG inhibition profile. hERG IC50 range 7.83–32.3 μM. DOI: 10.1016/j.bmcl.2021.128045. View Source
